

Yibeissine: A Technical Guide to Its Physicochemical Properties

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Compound of Interest		
Compound Name:	Yibeissine	
Cat. No.:	B1684264	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yibeissine is a naturally occurring steroidal alkaloid isolated from the bulb of Fritillaria pallidiflora Schrenk, a plant used in traditional medicine. This technical guide provides a comprehensive overview of the currently available physicochemical properties of Yibeissine. Due to the limited publicly available research beyond its initial isolation, this document focuses on presenting the known data in a structured format to aid researchers and drug development professionals. The guide summarizes key molecular identifiers, structural information, and solubility, while also highlighting the significant gaps in the experimental data, particularly concerning detailed physicochemical parameters, pharmacological activity, and toxicological profiles.

Introduction

Yibeissine was first isolated and identified in 1992.[1] As a member of the steroidal alkaloid class, it possesses a complex molecular architecture that is of interest to medicinal chemists and pharmacologists. Steroidal alkaloids are known to exhibit a wide range of biological activities. However, the pharmacological profile of Yibeissine remains largely unexplored. This guide aims to consolidate the existing data on its fundamental physicochemical characteristics to serve as a foundational resource for future research and development endeavors.



Physicochemical Properties

The known physicochemical properties of **Yibeissine** are summarized in the tables below. It is important to note that much of the detailed experimental data, such as melting point, boiling point, and pKa, are not available in the public domain.

Table 1: General and Chemical Properties

Property	Value	Source
Chemical Formula	C27H41NO4	MedKoo Biosciences
Molecular Weight	443.62 g/mol	DC Chemicals
Exact Mass	443.3036 u	MedKoo Biosciences
CAS Number	143502-51-6	MedKoo Biosciences
Appearance	White to off-white solid	(Inferred from supplier data)
Class	Steroidal Alkaloid	DC Chemicals

Table 2: Solubility

Solvent	Solubility	Notes	Source
DMSO	Soluble	-	MedKoo Biosciences

Structural Information

The chemical structure of **Yibeissine** is characterized by a complex, polycyclic steroidal backbone incorporating a nitrogen atom.

Chemical Name: (2'R,3S,5'S,8'R,9'S,10'R,13'S,14'S,16'S,17'R)-10',13'-dimethyl-1',2',3,4,5',6',7,8,8',9,9',10,11,12,13,14,15,16-octadecahydrospiro[furan-2,17'-naphtho[2',1':4,5]indeno[2,1-b]furan]-3,5'-diol

SMILES: C[C@H]1C[C@H]2--INVALID-LINK----INVALID-LINK--(O)C[C@H]4C3=C2">C@HN(C1)C

InChi Key: NURPXYQPDMVKOY-REYNLRIDNA-N



Spectral Data

Detailed interpreted spectral data from the primary literature is not readily accessible. However, mass spectrometry data is available through public databases.

Table 3: Mass Spectrometry Data

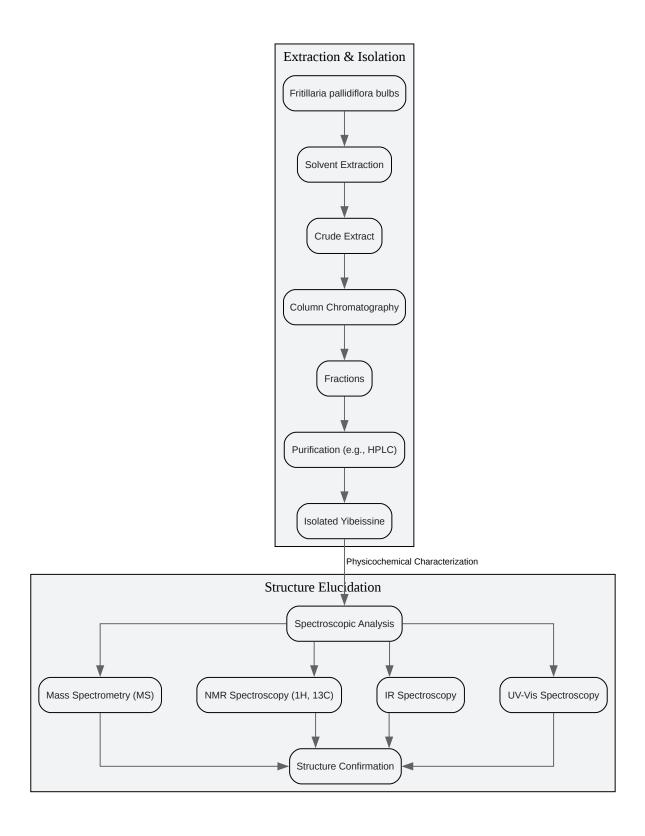
Parameter	Value	Source
Precursor m/z	444.3101544763234	PubChem
Precursor Type	[M+H] ⁺	PubChem
Ionization Mode	Positive	PubChem

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Yibeissine** are not available in publicly accessible literature. The original 1992 publication in Yao Xue Xue Bao likely contains this information, but the full text could not be retrieved.

Based on general laboratory practices for natural product chemistry, a probable workflow for the isolation and characterization of **Yibeissine** is outlined below.





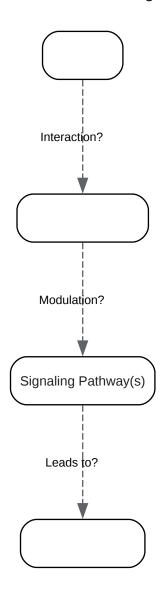
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Figure 1. A generalized workflow for the isolation and structural elucidation of **Yibeissine** from its natural source.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways of **Yibeissine**. As a steroidal alkaloid, it may possess interesting pharmacological properties, but further research is required to elucidate these. The diagram below illustrates the current knowledge gap.



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Figure 2. The hypothetical relationship between **Yibeissine** and its potential biological effects, highlighting the current lack of experimental data.



Conclusion and Future Directions

Yibeissine is a structurally defined natural product with a significant lack of characterization beyond its initial discovery. The data presented in this guide, compiled from available databases and supplier information, provides a starting point for researchers. To unlock the full potential of **Yibeissine** as a lead compound for drug discovery, future research should prioritize the following:

- Re-isolation and comprehensive physicochemical characterization: To determine fundamental properties such as melting point, pKa, and detailed solubility in various solvents.
- Complete spectral analysis: Including 1D and 2D NMR, IR, and UV-Vis spectroscopy to provide a complete reference dataset.
- In vitro and in vivo pharmacological screening: To identify any significant biological activities.
- Toxicological evaluation: To assess the safety profile of the compound.
- Mechanism of action studies: To elucidate the molecular targets and signaling pathways involved in any identified biological activity.

The elucidation of these currently unknown properties is crucial for advancing our understanding of **Yibeissine** and its potential therapeutic applications.

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References

- 1. glpbio.com [glpbio.com]
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